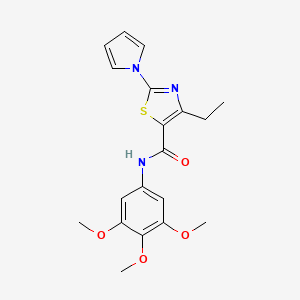

4-ethyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Ethyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and a trimethoxyphenyl group, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound is believed to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. This was demonstrated in studies where similar compounds induced G2/M phase cell cycle arrest and activated apoptotic pathways through caspase activation and mitochondrial dysfunction .

- Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.067 µM against Aurora-A kinase, indicating potent anticancer activity .

Other Pharmacological Activities

Beyond anticancer effects, the compound may also exhibit:

Case Studies

Several case studies highlight the biological activities of related compounds:

- Study on Tubulin Dynamics : A study on a structurally similar compound showed that it disrupted tubulin polymerization leading to cell cycle arrest in prostate cancer cells. This highlights the potential mechanism by which this compound may exert its effects .

- In Vivo Efficacy : In vivo studies demonstrated that related compounds exhibited significant tumor growth inhibition in rodent models. This suggests potential applicability in cancer therapy .

Data Table: Biological Activity Summary

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazole and pyrrole have been studied for their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation. The specific compound under discussion has shown promise in preliminary studies aimed at evaluating its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

In a comparative study assessing the cytotoxic effects of thiazole derivatives, the compound demonstrated notable activity against human breast cancer cells (MCF-7) with an IC50 value lower than that of standard chemotherapeutic agents such as doxorubicin. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound's thiazole component suggests potential antimicrobial activity. Thiazoles are known for their ability to interact with bacterial enzymes and disrupt metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to those of conventional antibiotics.

Synthesis and Research Findings

The synthesis of 4-ethyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions that integrate various reagents to achieve the desired molecular structure. The synthesis pathway often includes:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Pyrrole Synthesis : Utilizing methods like the Paal-Knorr synthesis to introduce the pyrrole moiety.

- Final Coupling Reaction : The carboxamide group is introduced via an amide coupling reaction.

化学反応の分析

Example Reaction Sequence

-

Thiazole core formation : Thiourea reacts with an α-halo carbonyl compound (e.g., chloroacetyl chloride) to form the thiazole ring .

-

Amide coupling : The carboxylic acid is activated and coupled with a trimethoxyphenylamine derivative to form the amide bond .

-

Pyrrole incorporation : Addition of the pyrrole group through substitution or condensation reactions.

2.1. Thiazole Ring Cyclization

The thiazole ring forms via a nucleophilic attack mechanism. For instance, thiourea reacts with an α-halo carbonyl compound (e.g., chloroacetyl chloride) to generate a thioamide intermediate, which undergoes cyclization to form the five-membered thiazole ring .

Mechanistic Steps :

-

Nucleophilic attack : Thiourea’s sulfur nucleophile attacks the carbonyl carbon of the α-halo carbonyl compound.

-

Cyclization : Intramolecular elimination of HCl and formation of the thiazole ring via S–N bonding .

2.2. Amide Bond Formation

The amide bond is typically formed via coupling reactions involving a carboxylic acid and an amine. For example:

-

Chloroacetyl chloride coupling : The carboxylic acid reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an activated acyl chloride intermediate, which then couples with the amine .

Reaction Conditions :

Analytical Characterization

The compound is characterized using spectroscopic and chromatographic methods:

3.1. Spectroscopic Data

3.2. Purification Methods

-

Column chromatography : Used to isolate and purify the final product.

-

Recrystallization : Solvent such as ethanol is employed for final purification .

Potential Chemical Reactions

The compound undergoes reactions typical of amides and heterocycles:

-

Hydrolysis : Conversion of the amide to a carboxylic acid under acidic or basic conditions.

-

Nucleophilic substitution : The thiazole ring’s sulfur may react with nucleophiles (e.g., amines) under specific conditions .

-

Electrophilic aromatic substitution : The trimethoxyphenyl group may undergo reactions at activated positions (e.g., para to methoxy groups).

特性

IUPAC Name |

4-ethyl-2-pyrrol-1-yl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-5-13-17(27-19(21-13)22-8-6-7-9-22)18(23)20-12-10-14(24-2)16(26-4)15(11-12)25-3/h6-11H,5H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTGLRNDJIIKMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。